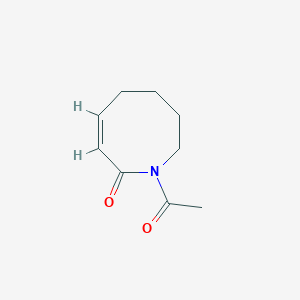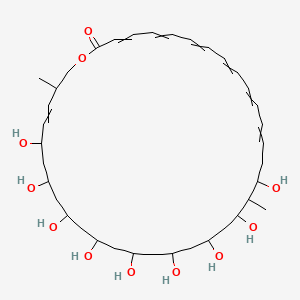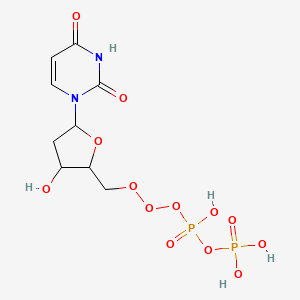
2'-Deoxyuridine-5'-diphosphate-Aqueous solution
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyuridine-5’-diphosphate is a nucleotide analog that plays a crucial role in the biosynthesis of deoxyribonucleic acid (DNA). It is an intermediate in the pyrimidine nucleotide biosynthesis pathway and is involved in the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is essential for DNA replication and repair .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine-5’-diphosphate typically involves the phosphorylation of deoxyuridine. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 2’-Deoxyuridine-5’-diphosphate may involve enzymatic methods using nucleoside diphosphate kinases. These enzymes catalyze the transfer of phosphate groups from nucleoside triphosphates to deoxyuridine, forming the desired diphosphate compound. This method is advantageous due to its specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxyuridine-5’-diphosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to triphosphate forms.
Hydrolysis: Breakdown into monophosphate forms.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions:
Phosphorylation: Utilizes phosphorylating agents like POCl3.
Hydrolysis: Conducted in aqueous solutions with acidic or basic catalysts.
Substitution: Requires nucleophilic agents and controlled pH.
Major Products:
Phosphorylation: Produces 2’-Deoxyuridine-5’-triphosphate.
Hydrolysis: Yields 2’-Deoxyuridine-5’-monophosphate.
Substitution: Results in various nucleotide analogs.
Aplicaciones Científicas De Investigación
2’-Deoxyuridine-5’-diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotide analogs and as a reagent in biochemical assays.
Biology: Plays a role in DNA replication and repair studies, serving as a substrate for DNA polymerases.
Industry: Utilized in the production of nucleic acid-based products and as a standard in analytical techniques.
Mecanismo De Acción
The primary mechanism of action of 2’-Deoxyuridine-5’-diphosphate involves its incorporation into DNA during replication. It is converted to deoxythymidine monophosphate by thymidylate synthase, which is then used in DNA synthesis. This conversion is crucial for maintaining the integrity of the genetic material and preventing mutations . The compound also acts as a substrate for various enzymes involved in nucleotide metabolism, ensuring the proper balance of nucleotides within the cell .
Comparación Con Compuestos Similares
2’-Deoxyuridine-5’-triphosphate: A triphosphate analog involved in DNA synthesis.
2’-Deoxyuridine-5’-monophosphate: A monophosphate form used in nucleotide metabolism.
Thymidine-5’-diphosphate: Another nucleotide analog involved in DNA synthesis.
Uniqueness: 2’-Deoxyuridine-5’-diphosphate is unique due to its specific role in the conversion to deoxythymidine monophosphate, which is essential for DNA synthesis. Unlike its triphosphate and monophosphate counterparts, the diphosphate form serves as a critical intermediate in the nucleotide biosynthesis pathway, making it indispensable for maintaining genetic stability .
Propiedades
Fórmula molecular |
C9H14N2O13P2 |
|---|---|
Peso molecular |
420.16 g/mol |
Nombre IUPAC |
[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methylperoxy phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O13P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-22-23-26(18,19)24-25(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17) |
Clave InChI |
CJZNXVQYCCPWEQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)COOOP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



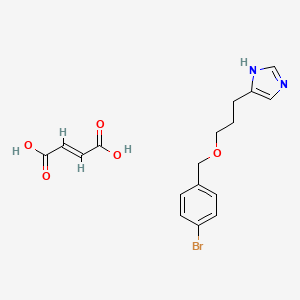
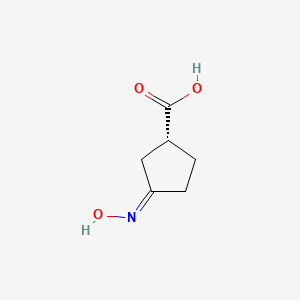



![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
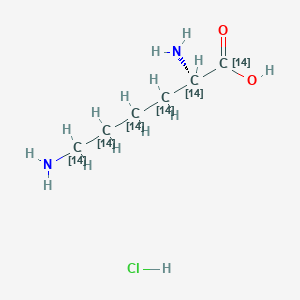
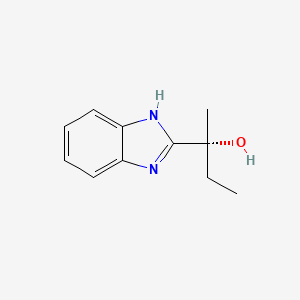
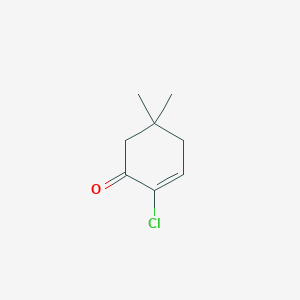
![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
